

Ostarine-d4: A Technical Guide to its Certificate of Analysis and Purity Standards

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Compound of Interest

Compound Name: Ostarine-d4

Cat. No.: B8209982

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for **Ostarine-d4**. **Ostarine-d4** is the deuterium-labeled analogue of Ostarine (also known as Enobosarm or MK-2866), a selective androgen receptor modulator (SARM). Due to its structural similarity and mass difference, **Ostarine-d4** is an ideal internal standard for the quantitative analysis of Ostarine in various biological matrices using mass spectrometry-based methods.^{[1][2]} This guide details the analytical methodologies used to ensure the identity, purity, and quality of **Ostarine-d4**, making it suitable for use as a certified reference material in clinical and forensic toxicology, as well as in preclinical and clinical drug development.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for **Ostarine-d4** provides critical data on its purity and identity. While specific values are lot-dependent, the following table summarizes the typical specifications and analytical results for a high-purity batch of **Ostarine-d4**.

Parameter	Specification	Analytical Method
Chemical Purity	≥ 98.0%	HPLC-UV
Isotopic Purity	≥ 99.0 atom % D	Mass Spectrometry (MS)
Isotopic Distribution	d4: >99%, d3: <1%	Mass Spectrometry (MS)
Molecular Formula	C ₁₉ H ₁₀ D ₄ F ₃ N ₃ O ₃	Mass Spectrometry (MS)
Molecular Weight	393.35 g/mol	Mass Spectrometry (MS)
Identity	Conforms to structure	¹ H-NMR, MS
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO	Visual Inspection

Experimental Protocols

The following sections detail the experimental methodologies for the key analyses cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

This method is used to determine the chemical purity of **Ostarine-d4** by separating it from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 254 nm.

- **Sample Preparation:** A solution of **Ostarine-d4** is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- **Data Analysis:** The peak area of **Ostarine-d4** is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of **Ostarine-d4**.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive or negative ion mode.
- **Sample Infusion:** The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
- **Data Acquisition:** Full scan mass spectra are acquired over a relevant m/z range.
- **Data Analysis:**
 - **Molecular Weight:** The monoisotopic mass of the protonated or deprotonated molecule is measured and compared to the theoretical mass.
 - **Isotopic Purity:** The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

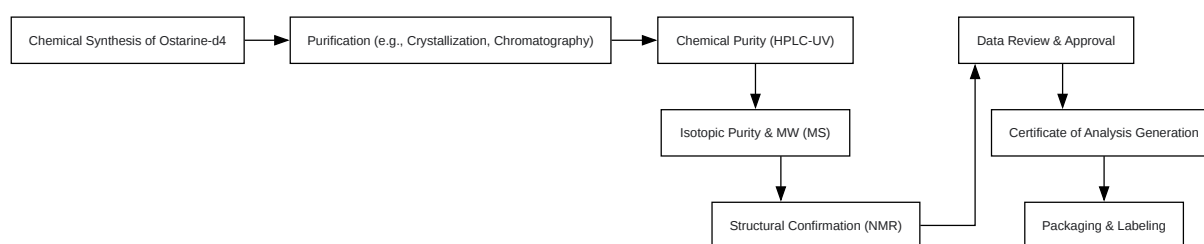
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of **Ostarine-d4** and to verify the positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The **Ostarine-d4** sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration confirms the isotopic labeling.
- ¹³C-NMR Analysis: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

Mandatory Visualizations

Ostarine-d4 Certification Workflow

The following diagram illustrates the typical workflow for the certification of **Ostarine-d4** as a reference standard.

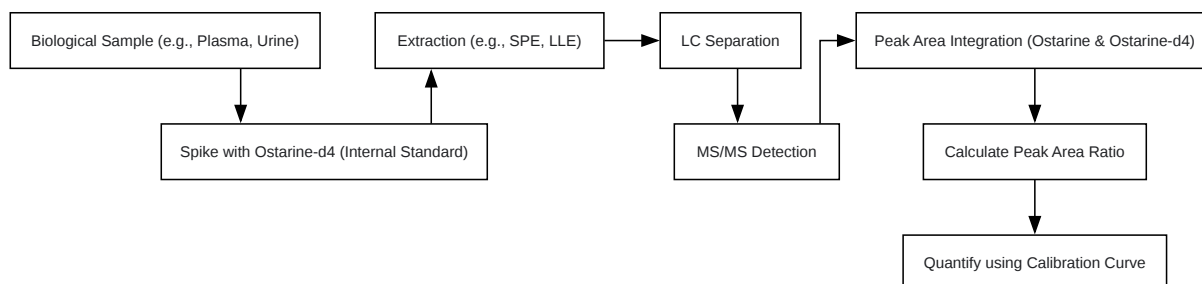


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*Workflow for the certification of **Ostarine-d4** reference standard.*

Use of Ostarine-d4 as an Internal Standard in LC-MS/MS Analysis

This diagram illustrates the use of **Ostarine-d4** as an internal standard for the quantitative analysis of Ostarine in a biological sample.



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